Phosphatidylserine

Catalog No.
S1538750
CAS No.
39382-08-6
M.F
C42H82NO10P
M. Wt
792.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylserine

CAS Number

39382-08-6

Product Name

Phosphatidylserine

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

InChI

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1

InChI Key

TZCPCKNHXULUIY-RGULYWFUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

Phosphatidyl Serine, Phosphatidyl Serines, Phosphatidylserine, Phosphatidylserines, Phosphoglycerides, Serine, Serine Phosphoglycerides, Serine, Phosphatidyl, Serines, Phosphatidyl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC

Phosphatidylserine is a phospholipid classified as a glycerophospholipid, consisting of two fatty acids esterified to the first and second carbon of glycerol, while the third carbon is linked to serine via a phosphodiester bond. This compound is predominantly found in the inner leaflet of biological membranes, particularly in the human cerebral cortex, where it constitutes about 13–15% of the total phospholipids . Its unique structure allows it to play critical roles in cellular functions, including cell signaling and apoptosis.

  • PE's primary function lies in maintaining membrane structure and fluidity.
  • The ethanolamine head group interacts with water, influencing membrane surface properties and protein interactions.

Membrane Biology and Function:

Phosphatidylethanolamine (PE) is a crucial phospholipid, a major component of cell membranes. Researchers use PE to study various aspects of membrane biology and function, including:

  • Membrane structure and dynamics: PE, with its unique chemical properties, influences membrane fluidity and curvature, impacting cellular processes like signaling and trafficking .
  • Protein-lipid interactions: PE interacts with various membrane proteins, playing a role in their activity and localization. Researchers use PE to understand these interactions, crucial for numerous cellular functions .

Drug Delivery Systems:

PE's ability to form various structures, like liposomes and micelles, makes it valuable for developing drug delivery systems. Researchers utilize PE in:

  • Encapsulation of therapeutic drugs: PE-based carriers can protect drugs, improve their delivery to specific sites, and enhance their efficacy .
  • Targeted drug delivery: Modifying PE with specific molecules can guide drug-loaded carriers towards specific cells or tissues, improving treatment efficacy and reducing side effects .

Neurobiology and Neurodegenerative Diseases:

PE plays a vital role in the nervous system, and researchers investigate its involvement in:

  • Maintaining neuronal health: PE is essential for proper neuronal function and is involved in processes like neurotransmission and synaptic plasticity .
  • Neurodegenerative diseases: Alterations in PE metabolism have been linked to various neurodegenerative diseases like Alzheimer's and Parkinson's. Studying PE in these contexts may offer insights into disease mechanisms and potential therapeutic strategies .

Other Research Applications:

PE finds application in various other areas of scientific research, including:

  • Biomarker discovery: Studying PE levels in cells or tissues may help identify potential biomarkers for various diseases.
  • Cellular signaling: PE interacts with various signaling molecules, and researchers investigate its role in different signaling pathways.
  • Food science: PE is a component of some foods, and researchers study its potential health benefits and effects on food quality.

The biosynthesis of phosphatidylserine occurs through two primary pathways in mammals:

  • Base Exchange Reaction: Phosphatidylserine synthase enzymes catalyze the exchange of head groups between phosphatidylcholine or phosphatidylethanolamine and serine. This process is crucial for maintaining membrane integrity and function .
  • Decarboxylation: Phosphatidylserine can be converted into phosphatidylethanolamine through decarboxylation, facilitated by specific enzymes .

These reactions are essential for the dynamic regulation of lipid composition in cellular membranes.

Phosphatidylserine plays a pivotal role in various biological processes:

  • Cell Signaling: It serves as a docking site for proteins involved in signaling pathways, including those regulating neuronal survival and synaptogenesis .
  • Apoptosis: During programmed cell death, phosphatidylserine translocates to the outer membrane leaflet, signaling phagocytic cells to engulf dying cells. This process is crucial for maintaining tissue homeostasis .
  • Cognitive Function: Research suggests that supplementation with phosphatidylserine may enhance cognitive functions such as memory and learning, although results have been mixed regarding its efficacy in elderly populations .

Phosphatidylserine can be synthesized through several methods:

  • Natural Extraction: Traditionally derived from animal sources like bovine brain, current methods favor plant-based sources such as soy or cabbage due to safety concerns associated with animal-derived products .
  • Chemical Synthesis: Various synthetic approaches exist, including:
    • Phosphoramidite Method: Utilizes protected serine derivatives and glycerol intermediates.
    • H-Phosphonate Method: Involves coupling triethylamine H-phosphonate salts with serine derivatives to yield high-purity phosphatidylserine .

These methods allow for the production of stereospecific forms of phosphatidylserine, which are important for studying its biological activity.

Phosphatidylserine has numerous applications, particularly in health and nutrition:

  • Cognitive Health: Used as a dietary supplement aimed at improving memory and cognitive function in aging populations .
  • Athletic Performance: Some studies suggest potential benefits for reducing exercise-induced stress and enhancing recovery .
  • Neuroprotective Agent: Investigated for its role in neurodegenerative diseases like Alzheimer's disease due to its involvement in neuronal health and function .

Research indicates that phosphatidylserine interacts with various cellular components:

  • Protein Kinase C Activation: Phosphatidylserine is essential for activating protein kinase C, which plays a critical role in signal transduction pathways involved in cell growth and differentiation .
  • Inflammatory Response: It has been shown to modulate inflammatory responses within the central nervous system, suggesting potential therapeutic applications for conditions characterized by neuroinflammation .

Phosphatidylserine shares structural similarities with other glycerophospholipids but possesses unique characteristics that distinguish it from them:

CompoundKey FeaturesUniqueness
PhosphatidylcholineMajor component of cell membranes; involved in lipid metabolismMore abundant than phosphatidylserine; lacks the amino acid serine
PhosphatidylethanolaminePrecursor to phosphatidylserine; involved in membrane fusionPrimarily found in the inner leaflet; less involved in apoptosis signaling
Phosphatidic acidPlays a role in cell signaling pathwaysActs as a precursor for other lipids; does not contain serine

Phosphatidylserine's specific role in apoptosis and neuronal function highlights its distinctiveness among these compounds.

Physical Description

Solid

XLogP3

12.1

Appearance

Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid

UNII

394XK0IH40

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphoserine

Use Classification

Human drugs -> Rare disease (orphan)
Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]

Dates

Modify: 2023-08-15
1. M. Bogdanov, W. Dowhan, Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., Journal of Neurochemistry, Vol. 65 pp. 810, 1995

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